Molecular Branching and Hydroxyl Position Determine LogP Partitioning Behavior Relative to Linear Alcohols
The XLogP3-AA value (octanol-water partition coefficient) for 3,5,5-trimethylhexan-2-ol is 2.9 [1]. This differs from the KOWWIN-estimated Log Kow of 3.11 reported for the primary alcohol isomer 3,5,5-trimethyl-1-hexanol (CAS 3452-97-9) [2]. The difference reflects how molecular branching and secondary hydroxyl positioning influence hydrophobicity relative to linear C9 alcohols (e.g., 1-nonanol) and among positional isomers. For formulation scientists, this LogP variance affects solubility parameters and partitioning behavior in emulsion systems.
Lower hydrophobicity may influence emulsion partitioning; requires formulation validation.
Computational predictions; experimental verification recommended.
| Evidence Dimension | Octanol-water partition coefficient (LogP/XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 (computed) |
| Comparator Or Baseline | 3,5,5-Trimethyl-1-hexanol (CAS 3452-97-9): estimated Log Kow = 3.11 (KOWWIN v1.67) |
| Quantified Difference | ΔLogP ≈ 0.21 (target exhibits lower hydrophobicity) |
| Conditions | Computational prediction; target compound via XLogP3 algorithm (PubChem); comparator via KOWWIN estimation method |
Why This Matters
LogP differences of >0.2 units can alter partitioning behavior in emulsion-based formulations and influence compound retention in chromatographic purification workflows.
- [1] PubChem. 3,5,5-Trimethylhexan-2-ol. Computed Properties: XLogP3-AA = 2.9. National Center for Biotechnology Information. View Source
- [2] The Good Scents Company. 1-Hexanol, 3,5,5-trimethyl-. EPI System Summary: Log Kow (KOWWIN v1.67 estimate) = 3.11. TGSC Information System. View Source
